![molecular formula C18H20N2O4S B2694922 N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954038-80-3](/img/structure/B2694922.png)
N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Description
“N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a complex chemical compound with potential applications in various fields of research and industry. It’s a part of a class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single-crystal X-ray crystallographic studies . The compounds were characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Synthesis and Characterization for Diverse Applications : Compounds related to N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide have been synthesized and characterized for their potential use in various fields, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) in their study synthesized derivatives of Celecoxib, which showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antiproliferative Activity : Several studies have focused on the synthesis and evaluation of N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide derivatives for their antimicrobial and antiproliferative activities. For instance, Somayeh Motavallizadeh et al. (2014) synthesized novel derivatives that showed potential as antiproliferative agents against various cancer cell lines (Somayeh Motavallizadeh et al., 2014).
Carbonic Anhydrase Inhibition : Benzenesulfonamide derivatives, including those structurally related to N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, have been shown to be effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. A study by A. Nocentini et al. (2016) synthesized benzenesulfonamide compounds that were effective inhibitors of human carbonic anhydrase isoforms (A. Nocentini et al., 2016).
Potential in Treating Neurological Disorders : Some studies have investigated the potential of N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide derivatives in treating neurological disorders. For example, S. Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders (S. Röver et al., 1997).
Catalysis and Synthetic Applications : Benzenesulfonamide derivatives have been utilized in catalysis and synthetic applications. O. Familoni (2002) highlighted the use of metalated sulfonamides, including those structurally related to N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, in heterocyclic synthesis and other chemical reactions (O. Familoni, 2002).
properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(13-19-25(22,23)16-9-5-2-6-10-16)20-11-12-24-17(14-20)15-7-3-1-4-8-15/h1-10,17,19H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUJGFHMJJDMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide |
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